Bis(3,4-epoxycyclohexylmethyl) adipate

Catalog No.
S661372
CAS No.
3130-19-6
M.F
C20H30O6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,4-epoxycyclohexylmethyl) adipate

CAS Number

3130-19-6

Product Name

Bis(3,4-epoxycyclohexylmethyl) adipate

IUPAC Name

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2

InChI Key

DJUWPHRCMMMSCV-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

Canonical SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

Synthesis and Characterization:

Bis(3,4-epoxycyclohexylmethyl) adipate, also known as EP6128, UVR-6128, and Syna Epoxy 28E, is a chemical compound with the formula C20H30O6. It is synthesized by reacting adipic acid with 3,4-epoxycyclohexylmethanol. The resulting product is a colorless to slightly yellow viscous liquid [].

Applications in Polymer Science:

Bis(3,4-epoxycyclohexylmethyl) adipate is primarily used as a reactive diluent in epoxy resin formulations. It acts as a plasticizer, lowering the viscosity of the resin without compromising its mechanical properties []. This allows for easier processing and application of the epoxy resin, making it more suitable for various industrial applications, such as coatings, adhesives, and composites.

Potential Uses in Biomedical Research:

Studies suggest that Bis(3,4-epoxycyclohexylmethyl) adipate may have potential applications in the field of biomedicine. Research has explored its use as a:

  • Drug carrier: The epoxy groups in the molecule can be used to attach therapeutic agents, allowing for targeted drug delivery [].
  • Biocompatible material: The cyclohexane rings in the molecule may contribute to its biocompatibility, making it potentially suitable for use in implants and other medical devices [].

Bis(3,4-epoxycyclohexylmethyl) adipate is a colorless liquid compound with the molecular formula C20H30O6 and a molecular weight of approximately 366.45 g/mol. It is primarily utilized as an intermediate in the production of epoxy resins and coatings, particularly for food packaging materials due to its favorable properties such as good adhesion and chemical resistance . The compound exhibits a viscosity range of 400-750 centipoise, making it suitable for various applications in polymer chemistry.

  • Limited information exists on the specific hazards of BECHA.
  • As a general precaution, epoxy compounds can cause skin irritation and allergic reactions [].
  • Always refer to safety data sheets (SDS) provided by suppliers for specific handling guidelines.

  • Cationic Ring-Opening Polymerization: This process occurs when the compound is exposed to cationic initiators, leading to the formation of crosslinked polymer networks. The reaction can be influenced by the type and concentration of chain transfer agents used.
  • Anhydride Curing: The compound can be cured with anhydrides such as 4-methyl hexahydrophthalic anhydride, facilitating the formation of epoxy resins with enhanced thermal and mechanical properties. This reaction typically requires elevated temperatures and a catalyst .
  • Thermal Degradation: At high temperatures, bis(3,4-epoxycyclohexylmethyl) adipate undergoes thermal degradation, which results in a decrease in molar mass through random chain scission.

The synthesis of bis(3,4-epoxycyclohexylmethyl) adipate can be achieved through several methods:

  • Epoxidation: The primary method involves the epoxidation of di(2-cyclohexenyl) adipate using hydrogen peroxide or other oxidizing agents. This process transforms the dicycloolefin precursor into the desired epoxy compound .
  • Microchannel Reactor Technology: A more recent method includes using microchannel reactors for continuous production, which enhances yield and purity while simplifying operational procedures. This method addresses challenges such as high reaction temperatures and low product yields .

Bis(3,4-epoxycyclohexylmethyl) adipate finds applications across various industries:

  • Epoxy Resins: It serves as a monomer for synthesizing high-performance epoxy resins known for their thermal stability and moisture resistance.
  • Coatings: The cured form of this compound is used in coatings due to its excellent adhesion properties and resistance to chemicals and moisture.
  • Optical

Research into interaction studies involving bis(3,4-epoxycyclohexylmethyl) adipate primarily focuses on its reactivity with other compounds during polymerization processes. The interactions with various initiators and curing agents are crucial for optimizing its use in resin formulations. Understanding these interactions helps improve the performance characteristics of the resulting materials .

Several compounds share structural similarities with bis(3,4-epoxycyclohexylmethyl) adipate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Bis(2,3-epoxycyclohexyl) etherContains two epoxy groups but lacks ester linkagesGenerally lower viscosity than bis(3,4-epoxycyclohexylmethyl) adipate
Epoxidized soybean oilDerived from natural sources with multiple functional groupsBiodegradable; used in eco-friendly applications
Glycidyl methacrylateContains an acrylate group alongside an epoxy groupHigh reactivity; used in UV-curable coatings

Bis(3,4-epoxycyclohexylmethyl) adipate stands out due to its dual epoxy functionality combined with an ester backbone, providing unique mechanical properties and reactivity profiles not found in many similar compounds.

The epoxide group reactivity of bis(3,4-epoxycyclohexylmethyl) adipate is fundamentally influenced by its cycloaliphatic structure, which distinguishes it from conventional glycidyl epoxides. The compound contains two epoxy groups positioned at the 3,4-positions of cyclohexane rings, creating internal epoxide structures that exhibit significantly different reactivity patterns compared to terminal epoxy groups [2].

The internal epoxide groups in bis(3,4-epoxycyclohexylmethyl) adipate demonstrate reduced reactivity toward nucleophilic attack due to steric hindrance effects. The four carbon atoms at positions C6, C1, C2, and C3 are positioned in the same plane, while carbon atoms C4 and C5 protrude above and below this plane, creating substantial steric hindrance around the epoxide ring [3]. This three-dimensional arrangement results in much lower reaction activity compared to terminal epoxy compounds, requiring specific reaction conditions or catalysts for successful polymerization.

Cationic polymerization represents the primary reaction pathway for bis(3,4-epoxycyclohexylmethyl) adipate, proceeding through ring-opening mechanisms initiated by photochemical or thermal activation. The activation energy for cationic polymerization has been determined to be 4.03 ± 0.20 kJ/mol, which is significantly lower than that of similar cycloaliphatic epoxides such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (7.02 ± 0.80 kJ/mol) [4]. This lower activation energy indicates that the adipate linkage provides enhanced molecular flexibility, facilitating the approach of cationic initiators to the epoxide rings.

The dual epoxy functionality of bis(3,4-epoxycyclohexylmethyl) adipate enables extensive crosslinking during polymerization, with epoxide equivalent weights ranging from 190-210 g/eq [5]. This bifunctionality allows for the formation of highly crosslinked networks with superior mechanical properties and thermal stability compared to monofunctional epoxides.

Structure-Reactivity Relationships

The structure-reactivity relationships of bis(3,4-epoxycyclohexylmethyl) adipate are governed by several key molecular features that directly influence its chemical behavior and polymerization characteristics.

The cycloaliphatic ring system provides inherent stability against hydrolytic degradation while simultaneously creating steric barriers that reduce reactivity toward nucleophilic species. Unlike aromatic epoxy resins, the saturated cyclohexane rings eliminate conjugation effects, resulting in improved UV resistance and color stability [6] . However, this structural feature also contributes to slower curing kinetics, requiring optimized catalyst systems for efficient polymerization.

The adipate linker consisting of a six-carbon aliphatic chain with two carbonyl groups plays a crucial role in determining the compound's reactivity profile. This flexible chain segment provides molecular mobility that partially compensates for the steric hindrance of the cycloaliphatic epoxide groups [4]. The presence of carbonyl groups introduces mild electron-withdrawing effects that can influence the electrophilicity of the epoxide carbons, though this effect is moderated by the intervening methylene groups.

Methylene bridge connectivity between the cyclohexane rings and the adipate ester groups creates additional conformational flexibility, enabling better molecular packing and reducing viscosity compared to directly connected systems [8]. This structural feature contributes to improved processability while maintaining the beneficial properties of the cycloaliphatic epoxide groups.

The symmetrical molecular architecture ensures uniform distribution of reactive sites throughout the polymer network, leading to consistent crosslinking density and homogeneous material properties. This symmetry also facilitates predictable reaction kinetics and enables more precise control over the curing process [9] [10].

Stability Under Varying Conditions

Bis(3,4-epoxycyclohexylmethyl) adipate exhibits exceptional stability across a wide range of environmental conditions, making it suitable for demanding applications in aerospace, electronics, and high-performance coatings.

Thermal stability represents one of the most remarkable characteristics of this compound. Thermogravimetric analysis reveals that cured systems based on bis(3,4-epoxycyclohexylmethyl) adipate maintain structural integrity up to temperatures of 347-354°C, with 5% weight loss occurring at these elevated temperatures [9] [10]. The glass transition temperature of fully cured systems reaches 133°C, indicating excellent high-temperature performance [5]. This thermal stability arises from the rigid cycloaliphatic structure combined with the thermally stable adipate linkage.

Oxidative stability is enhanced by the saturated nature of the cyclohexane rings, which eliminates readily oxidizable double bonds present in many other epoxy systems. The compound demonstrates good resistance to auto-oxidation under normal storage conditions, though the presence of proper antioxidants may be beneficial for extended storage or high-temperature applications [11].

Chemical stability varies depending on the specific chemical environment. The compound shows good resistance to acidic conditions due to the protection provided by the tertiary carbon centers adjacent to the epoxide groups [12]. However, it exhibits moderate resistance to strong basic conditions, as hydroxide ions can facilitate epoxide ring opening through nucleophilic attack mechanisms.

Photochemical stability is superior to aromatic epoxy systems due to the absence of aromatic chromophores that can absorb UV radiation and initiate degradation processes. The cycloaliphatic structure provides inherent UV resistance, making it suitable for outdoor applications where long-term exposure to sunlight is expected [6] .

Hydrolytic Resistance

The hydrolytic resistance of bis(3,4-epoxycyclohexylmethyl) adipate represents a significant advantage over conventional epoxy resins, particularly those derived from epichlorohydrin-based synthetic routes.

Synthesis pathway advantages contribute significantly to hydrolytic stability. Unlike conventional epoxy resins that may contain residual hydrolyzable chlorine from epichlorohydrin synthesis, bis(3,4-epoxycyclohexylmethyl) adipate is synthesized through epoxidation processes that eliminate hydrolyzable chlorine entirely [9] [10]. This characteristic prevents the formation of hydroxyl groups through hydrolysis reactions that can compromise the integrity of the polymer network.

Comparative hydrolytic stability studies demonstrate exceptional performance under accelerated aging conditions. When subjected to hydrolytic stress testing at 90°C for 35 days in the presence of water, bis(3,4-epoxycyclohexylmethyl) adipate-based systems show no measurable increase in acidity, indicating minimal hydrolytic degradation [12]. This contrasts sharply with conventional epoxy systems that may exhibit significant acid number increases under similar conditions.

Mechanistic resistance to hydrolysis arises from several structural factors. The internal positioning of the epoxide groups creates steric barriers that reduce the accessibility of water molecules to the reactive sites. Additionally, the cycloaliphatic structure provides conformational rigidity that limits the molecular motions necessary for hydrolytic attack. The adipate ester linkages, while potentially susceptible to hydrolysis under extreme conditions, are protected by the surrounding molecular architecture under normal service conditions.

Long-term durability in aqueous environments makes bis(3,4-epoxycyclohexylmethyl) adipate particularly valuable for applications involving exposure to moisture, such as marine coatings, electrical insulation, and outdoor structural components. The combination of inherent hydrolytic resistance and the absence of hydrolyzable chlorine ensures maintained performance over extended service periods.

Theoretical and Computational Studies of Reactivity

Theoretical and computational investigations of bis(3,4-epoxycyclohexylmethyl) adipate provide fundamental insights into its reactivity patterns and enable the prediction of performance characteristics under various conditions.

Molecular modeling studies reveal the three-dimensional conformational preferences of the molecule, highlighting the role of steric effects in determining reactivity. The cycloaliphatic rings adopt chair conformations that position the epoxide groups in sterically hindered environments, consistent with experimental observations of reduced reactivity compared to terminal epoxides [3]. Computational analysis indicates that the most favorable conformations minimize intramolecular interactions while maximizing the accessibility of the epoxide groups to cationic initiators.

Activation energy calculations using density functional theory methods confirm experimental kinetic data, predicting activation energies for cationic ring-opening reactions that align closely with measured values of 4.03 ± 0.20 kJ/mol [4]. These calculations also reveal that the adipate linkage provides conformational flexibility that reduces the energy barriers for molecular rearrangements during polymerization.

Electronic structure analysis demonstrates that the cycloaliphatic epoxide groups exhibit reduced electrophilicity compared to aromatic-substituted epoxides, consistent with their lower reactivity toward nucleophilic attack. The electron density distribution calculations show that the epoxide carbons are less electron-deficient than in glycidyl systems, explaining the preference for cationic rather than nucleophilic polymerization mechanisms.

Reaction pathway modeling indicates that cationic polymerization proceeds through classical carbocation intermediates, with the rate-determining step being the initial ring-opening reaction. The computational studies predict that chain propagation occurs readily once initiation has taken place, leading to the formation of highly crosslinked networks with uniform distribution of crosslink points.

Structure-property correlations derived from computational studies enable the prediction of material properties based on molecular structure. These correlations successfully predict the high glass transition temperatures, excellent thermal stability, and superior hydrolytic resistance observed experimentally, validating the computational approaches and providing confidence in their application to the design of related systems.

XLogP3

2.3

UNII

3006WLL1W8

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 70 of 131 companies with hazard statement code(s):;
H302 (78.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (18.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (18.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3130-19-6

Wikipedia

Bis(3,4-epoxycyclohexylmethyl) adipate

General Manufacturing Information

Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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